(1-Bromocyclopentyl)-2-thienyl ketone

Description

The Significance of Thiophene (B33073) and its Derivatives in Contemporary Organic Synthesis

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a versatile building block in the synthesis of a wide array of organic compounds. numberanalytics.comderpharmachemica.com Its derivatives are integral to materials science and coordination chemistry and serve as important intermediates in various organic syntheses. nih.gov

Heterocyclic compounds, such as thiophene, provide rigid frameworks that are essential in the design of new molecules. The thiophene nucleus is a key component in many pharmacologically active molecules. nih.govbohrium.com Its unique structure allows for the creation of diverse compounds, including linear π-conjugated systems like oligothiophenes and polythiophenes used in organic electronics, as well as complex fused heterocyclic systems with applications in pharmaceuticals and agrochemicals. numberanalytics.com

Thiophene-2-yl ketones, a class of compounds that includes (1-Bromocyclopentyl)-2-thienyl ketone, are valuable precursors in organic synthesis. ontosight.ai The presence of the thiophene ring and the ketone functional group allows for a variety of chemical transformations. These compounds can be synthesized through methods like Friedel-Crafts acylation of thiophene with acyl chlorides or anhydrides. numberanalytics.com The resulting ketones can then be used to construct more complex molecules, including those with potential biological activity. ontosight.ai For instance, they can serve as starting materials for the synthesis of various heterocyclic systems. acs.org

Alpha-Halogenated Ketones as Strategic Intermediates in Organic Transformations

Alpha-halogenated ketones are another class of highly useful intermediates in organic synthesis. The presence of a halogen atom on the carbon adjacent to the carbonyl group significantly influences the molecule's reactivity.

Alpha-bromo ketones are characterized by the presence of a bromine atom at the alpha-position to a carbonyl group. This structural feature makes the alpha-carbon an electrophilic site, susceptible to attack by nucleophiles. nih.gov The reactivity of these compounds is enhanced by the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-bromine bond. nih.gov They can undergo a variety of reactions, including nucleophilic substitution and elimination. ontosight.ainih.gov

The formation of α-bromo ketones often proceeds through the acid-catalyzed reaction of a ketone with bromine, typically in a solvent like acetic acid. pressbooks.pub This reaction involves the formation of an enol intermediate, which then reacts with the halogen. libretexts.orgyoutube.com The rate of this halogenation is dependent on the concentration of the ketone and the acid catalyst, but not the halogen itself. pressbooks.pub

Alpha-bromo ketones are valuable precursors for creating new carbon-carbon bonds. A significant application is their use in the synthesis of α,β-unsaturated ketones through dehydrobromination. libretexts.orglibretexts.org This elimination reaction, often carried out using a base like pyridine, introduces a carbon-carbon double bond conjugated to the carbonyl group. libretexts.orglibretexts.org These α,β-unsaturated ketones are themselves versatile intermediates in organic synthesis. fiveable.me Furthermore, α-haloketones can undergo rearrangements, such as the Favorskii rearrangement, providing access to different molecular skeletons. nih.gov

Positioning this compound within Advanced Synthetic Methodologies

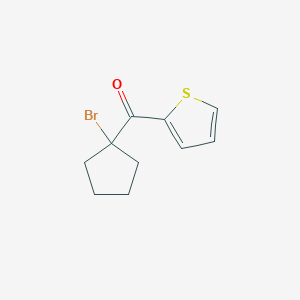

This compound is a molecule that combines the structural features of both a thienyl ketone and an alpha-bromo ketone. ontosight.ai Its chemical structure consists of a cyclopentane (B165970) ring attached to a thiophene ring through a carbonyl group, with a bromine atom on the cyclopentyl ring at the alpha-position to the ketone. ontosight.ai

The synthesis of this compound can be achieved through the bromination of cyclopentyl 2-thienyl ketone. google.com This precursor, cyclopentyl 2-thienyl ketone, can be synthesized by the reaction of cyclopentanecarboxylic acid chloride with thiophene. google.com

The presence of both the thiophene ring and the alpha-bromo ketone functionality makes this compound a versatile intermediate. The bromine atom can be displaced by various nucleophiles, and the ketone can undergo a range of reactions. For example, it can be used in the synthesis of tiletamine (B1682376), where the alpha-bromo ketone is reacted with an amine, followed by a thermal rearrangement. google.com This highlights its role as a key building block for more complex and potentially biologically active molecules. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-bromocyclopentyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrOS/c11-10(5-1-2-6-10)9(12)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMUBEYQNBPOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240797 | |

| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94139-04-5 | |

| Record name | (1-Bromocyclopentyl)-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94139-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094139045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-bromocyclopentyl)-2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Strategies for 1 Bromocyclopentyl 2 Thienyl Ketone

Precursor Synthesis: Cyclopentyl 2-Thienyl Ketone

The formation of cyclopentyl 2-thienyl ketone is a critical step, for which Friedel-Crafts acylation is the primary method. This classic electrophilic aromatic substitution reaction can be approached through several sophisticated strategies, each with distinct advantages. google.comgoogle.com The reaction generally involves the acylation of thiophene (B33073), which preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate formed during the electrophilic attack. stackexchange.com

Direct Friedel-Crafts Acylation of Thiophene with Cyclopentanecarboxylic Acid

A modern and efficient approach involves the direct condensation of thiophene with cyclopentanecarboxylic acid. google.com This method circumvents the need for pre-activating the carboxylic acid to a more reactive derivative, such as an acid chloride. google.com

The success of the direct acylation hinges on carefully controlled reaction conditions to maximize yield and purity. Research has demonstrated that specific parameters are crucial for achieving high conversion rates. For instance, a documented high-yield synthesis involves stirring a solution of thiophene and cyclopentanecarboxylic acid in polyphosphoric acid at a controlled temperature. google.com The use of a slight excess of thiophene ensures the complete conversion of the carboxylic acid. google.com

Below is a table detailing the optimized parameters from a representative synthesis.

| Parameter | Value | Source |

| Temperature | 75 °C | google.com |

| Duration | 2 hours | google.com |

| Thiophene Equivalents | 1.2 | google.com |

| Cyclopentanecarboxylic Acid Equivalents | 1.0 | google.com |

| Solvent/Catalyst | Polyphosphoric Acid | google.com |

This interactive table summarizes key optimized parameters for the direct acylation synthesis.

Polyphosphoric acid (PPA) plays a dual role in this synthesis, acting as both a catalyst and a powerful dehydrating agent. google.comresearchgate.netrepec.org The direct reaction between a carboxylic acid and an aromatic ring is typically inefficient because water is formed as a byproduct, which can deactivate the catalyst and reverse the reaction. PPA effectively sequesters the water generated in situ, driving the equilibrium towards the formation of the ketone product and resulting in unexpectedly high yields. google.com The use of PPA is critical; substituting it with phosphoric acid (H₃PO₄) or phosphorus pentoxide (P₂O₅) alone does not facilitate the acylation. researchgate.netccsenet.org

This direct acylation strategy offers significant process advantages over traditional Friedel-Crafts methods. google.com Key benefits include:

Elimination of Hazardous Reagents : The process avoids the use of thionyl chloride, a corrosive and hazardous reagent required to convert the carboxylic acid into its corresponding acid chloride. google.com

Avoidance of Problematic Catalysts : It eliminates the need for catalysts like stannic chloride (a heavy metal) or aluminum trichloride (B1173362), which are common in traditional Friedel-Crafts acylations. google.comgoogle.com

Reduced Waste : By circumventing the acid chloride formation step and avoiding heavy metal catalysts, the process generates simpler and less environmentally harmful waste streams. google.comgoogle.com The crude product from this reaction is often of high purity (e.g., 99%) and can be used in subsequent steps without extensive purification. google.com

Catalytic Friedel-Crafts Acylation with Cyclopentanecarboxylic Acid Halides

An alternative, though more traditional, pathway involves the use of a pre-formed or in situ-generated cyclopentanecarboxylic acid halide. This method relies on a solid, non-tin-containing catalyst to promote the acylation of thiophene. google.com Catalysts such as aluminum trichloride and graphite (B72142) have been successfully employed, offering a milder and more ecologically sound alternative to stannic chloride. google.com

To improve process efficiency, the cyclopentanecarboxylic acid chloride intermediate can be generated in situ. This is achieved by reacting cyclopentanecarboxylic acid with a halogenating agent, such as thionyl chloride, directly in the reaction vessel prior to the addition of thiophene. google.com A small amount of a catalyst like dimethylformamide (DMF) is often used to facilitate this conversion. google.com The resulting acid chloride solution is then used directly for the Friedel-Crafts step without isolation, streamlining the workflow. google.com

The table below outlines the conditions for a typical in situ generation of the acid chloride.

| Parameter | Value | Source |

| Primary Reagent | Cyclopentanecarboxylic Acid | google.com |

| Halogenating Agent | Thionyl Chloride (1.09 equiv.) | google.com |

| Solvent | o-Dichlorobenzene (ODCB) | google.com |

| Catalyst | Dimethylformamide (0.1 mL) | google.com |

| Temperature | 50 °C | google.com |

| Duration | 2.5 hours | google.com |

This interactive table details the reaction parameters for the in situ formation of cyclopentanecarboxylic acid chloride.

Utilisation of Non-Tin-Containing Solid Catalysts (e.g., Aluminum Chloride, Graphite)

The traditional Friedel-Crafts acylation often employs tin tetrachloride (SnCl₄) as a catalyst. However, due to the environmental concerns associated with heavy metal waste streams, research has focused on alternatives. google.com Solid, non-tin-containing catalysts have emerged as viable and effective substitutes. google.com

Aluminum Chloride (AlCl₃): A classic and potent Lewis acid, aluminum chloride is a frequently used catalyst in Friedel-Crafts acylations. orgsyn.orggoogle.comgoogle.com In the context of acylating thiophene, AlCl₃ can effectively promote the reaction between thiophene and an acyl halide, such as cyclopentanecarbonyl chloride. arkat-usa.org However, the reaction requires careful control of conditions, as aluminum chloride can also induce polymerization of the reactive thiophene ring, leading to the formation of tars and reducing the yield of the desired ketone. orgsyn.orggoogle.com Typically, the reaction requires more than one equivalent of AlCl₃ because the catalyst complexes with the ketone product, rendering it inactive. lookchem.com

Graphite: More recently, graphite has been identified as a remarkably effective and environmentally benign catalyst for Friedel-Crafts acylation reactions. lookchem.comrsc.orgrsc.org It has demonstrated high activity for the acylation of various aromatic compounds with acyl halides, affording the corresponding aryl ketones in high yields. lookchem.com The use of graphite avoids the environmental disadvantages associated with toxic and hazardous homogeneous catalysts like AlCl₃. lookchem.comresearchgate.net Studies have shown that graphite, without any special treatment, can promote the acylation of aromatics. lookchem.com The reaction is typically carried out by refluxing the aromatic substrate and the acyl halide with graphite in a suitable solvent. lookchem.com

Below is a table comparing the effectiveness of different inorganic solids in catalyzing the acylation of anisole (B1667542), highlighting the superior performance of graphite.

| Inorganic Solid | Yield (%) |

| None | 0 |

| Graphite | 89 |

| Active charcoal | trace |

| Molecular sieves (5 Å) | 41 |

| Al₂O₃ (neutral) | 9 |

| Silica gel | 0 |

| Table 1: Acylation of anisole with benzoyl bromide using various inorganic solids. Data sourced from Kodomari, M., Suzuki, Y., & Yoshida, K. (2022). lookchem.com |

Ecological and Economic Benefits of Alternative Catalytic Systems

The shift towards non-tin-containing solid catalysts is driven by significant ecological and economic advantages.

Ecological Benefits: The primary ecological benefit is the reduction or elimination of hazardous waste. Catalysts like tin tetrachloride are heavy metals that result in contaminated waste streams requiring special and costly disposal. google.com Aluminum chloride, while effective, also generates a large amount of toxic waste as it cannot be easily recovered and recycled. lookchem.com In contrast, solid catalysts like graphite are considered more environmentally friendly. lookchem.comresearchgate.net They are generally non-toxic, and their heterogeneous nature allows for easier separation from the reaction mixture through simple filtration, which also opens the door for catalyst recycling. acs.org The use of such catalysts aligns with the principles of green chemistry, aiming to minimize environmental impact. researchgate.netacs.orgnih.gov

Economic Benefits: From an economic standpoint, aluminum chloride is considerably cheaper than stannic chloride. google.com The ability to use solid, recyclable catalysts like graphite further enhances cost-effectiveness by reducing catalyst consumption over time. acs.org Moreover, simplified work-up procedures associated with heterogeneous catalysts can lead to savings in time, labor, and materials, contributing to a more economical industrial process. acs.org

Regioselective Alpha-Bromination of Cyclopentyl 2-Thienyl Ketone

The second crucial step in the synthesis is the introduction of a bromine atom at the alpha-position of the cyclopentyl ring of the Cyclopentyl 2-Thienyl Ketone intermediate. This is an alpha-halogenation reaction, a fundamental transformation in organic chemistry. wikipedia.org

Bromination Reagents and Mechanistic Considerations

The regioselective alpha-bromination is typically achieved under acidic conditions.

Bromination Reagents:

Elemental Bromine (Br₂): This is the most common reagent for this transformation. It is often used in a suitable solvent, sometimes with an acid catalyst. masterorganicchemistry.comlibretexts.org

N-Bromosuccinimide (NBS): NBS is another widely used source of electrophilic bromine, often employed for allylic and benzylic brominations, but also effective for the alpha-bromination of ketones, particularly when radical pathways are favored or when a milder reagent is required. masterorganicchemistry.comorganic-chemistry.org

Hydrogen Peroxide-Hydrobromic Acid System: An alternative method involves the in-situ generation of bromine from the oxidation of hydrobromic acid (HBr) by hydrogen peroxide (H₂O₂). This method boasts a bromine atom utilization rate close to 100%. google.com

Mechanistic Considerations: The acid-catalyzed alpha-bromination of a ketone proceeds through an enol intermediate. The reaction mechanism involves several steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst. masterorganicchemistry.com

Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of an enol. This is typically the rate-determining step of the reaction. masterorganicchemistry.comlibretexts.orgopenstax.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (Br₂). masterorganicchemistry.com

Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product. masterorganicchemistry.com

Because the reaction proceeds via the formation of an enol, for unsymmetrical ketones, the halogenation occurs preferentially at the more substituted alpha-carbon, as this leads to the more stable, more substituted enol. wikipedia.orglibretexts.org In the case of Cyclopentyl 2-Thienyl Ketone, there is only one alpha-carbon on the cyclopentyl ring with hydrogens, directing the bromination to that specific position.

Solvent Effects on Reaction Efficiency and Product Purity (e.g., o-dichlorobenzene, carbon tetrachloride)

The choice of solvent is critical as it can significantly influence the reaction's efficiency, selectivity, and the purity of the resulting (1-Bromocyclopentyl)-2-thienyl ketone.

o-Dichlorobenzene (ODCB): This high-boiling point solvent is particularly useful when the reaction requires elevated temperatures. In a documented synthesis, the crude Cyclopentyl 2-Thienyl Ketone, dissolved in o-dichlorobenzene from the previous acylation step, is directly used for the bromination. google.comgoogle.com This "one-pot" or streamlined approach, where intermediates are not isolated, is highly efficient for industrial processes. Bromine is added to the solution at room temperature to carry out the bromination. google.com

Carbon Tetrachloride (CCl₄): Historically, carbon tetrachloride was a common solvent for brominations due to its inertness. However, its use has been drastically reduced due to its toxicity and environmental impact as an ozone-depleting substance.

Acetic Acid: Acetic acid is frequently used as a solvent for the alpha-bromination of ketones. libretexts.orglibretexts.org It can also act as the acid catalyst for the enolization step. masterorganicchemistry.com

Diethyl Ether: In some acid-free bromination protocols, diethyl ether has been used as a solvent, with bromine being added at low temperatures. nih.gov

The solvent can affect reaction rates and selectivity by influencing the solubility of reagents and the stability of intermediates like the enol. weebly.com The use of a single solvent like o-dichlorobenzene for multiple steps simplifies the process by avoiding solvent-swapping and purification of intermediates. google.com

Industrial Scale-Up and Purification Considerations for Brominated Intermediates

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges.

Scale-Up Considerations:

Heat Management: The bromination reaction can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for better temperature control and improved safety. acs.org

Reagent Addition: The controlled addition of bromine on a large scale is critical to maintain selectivity and prevent over-bromination. Flow chemistry can be instrumental in precisely controlling stoichiometry and residence time. acs.org

Material Compatibility: The corrosive nature of reagents like bromine and HBr requires the use of corrosion-resistant reactors and equipment.

Purification:

Crude Product: The crude α-bromoketone obtained after the reaction often contains unreacted starting material, the solvent, and byproducts like HBr. google.com

Work-up: A typical work-up might involve washing the reaction mixture to remove acids, followed by concentration under vacuum to remove the solvent. google.com

Distillation: Purification of ketones on an industrial scale via distillation can be complicated by the thermal instability of the crude product. Prolonged heating can cause decomposition, leading to contamination of the final product. google.com Therefore, techniques like vacuum distillation are often employed to lower the boiling point and minimize thermal degradation.

Crystallization: If the product is a solid, crystallization can be an effective method for purification.

A documented industrial process describes concentrating the reaction mixture under vacuum after bromination in o-dichlorobenzene to yield an oily product that is 99% pure by GC analysis and used in the next step without further purification. google.com This highlights the efficiency gains when high-purity intermediates can be produced directly.

Alternative Synthetic Routes to the this compound Core Structure

While the Friedel-Crafts acylation followed by alpha-bromination is a standard approach, alternative methods for constructing the core structure exist.

One notable alternative route to the precursor, Cyclopentyl 2-Thienyl Ketone, bypasses the need for preparing and handling the acyl chloride. This method involves the direct acylation of thiophene with cyclopentanecarboxylic acid . google.com The reaction is carried out using a dehydrating agent and catalyst such as polyphosphoric acid (PPA) at elevated temperatures. This approach offers the advantage of eliminating the use of reagents like thionyl chloride, which is typically used to form the acid chloride. google.com

The synthesis proceeds by heating a solution of thiophene and cyclopentanecarboxylic acid in polyphosphoric acid. After the reaction, the mixture is diluted with water and the product is extracted with a solvent like o-dichlorobenzene. google.com This crude solution of Cyclopentyl 2-Thienyl Ketone can then be directly subjected to the alpha-bromination step as previously described. google.com

Other modern synthetic methods for forming related cyclopentenone structures, which could potentially be adapted, include intramolecular hydroacylation of alkynals and various cyclization reactions. organic-chemistry.org However, the direct acylation with the carboxylic acid represents a more direct and industrially relevant alternative to the acyl chloride route for this specific ketone.

Organolithium Reagent Addition to Cyclopentanone (B42830) Derivatives Followed by Bromination

A highly effective and modular approach for the synthesis of this compound involves a two-step sequence commencing with the addition of an organolithium reagent to a cyclopentanone derivative. This method leverages the nucleophilic character of organolithiums to form a key carbon-carbon bond, followed by a bromination step to install the halogen at the desired position.

The general pathway begins with the generation of 2-lithiothiophene, typically prepared by the deprotonation of thiophene with a strong base like n-butyllithium in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. This potent nucleophile is then reacted with a suitable cyclopentanone derivative. The addition of 2-lithiothiophene to the carbonyl carbon of the cyclopentanone results in the formation of a tertiary alkoxide intermediate. Subsequent acidic workup of this intermediate yields the corresponding tertiary alcohol, (1-hydroxycyclopentyl)(thiophen-2-yl)methanone. ub.edu

The final and crucial step is the conversion of the tertiary hydroxyl group to a bromine atom. This transformation can be challenging due to the potential for side reactions, such as elimination. However, specific reagents are known to facilitate this conversion effectively. One common method involves the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Alternatively, the direct bromination of the related ketone, cyclopentyl 2-thienyl ketone, has been shown to produce the desired α-bromoketone in high purity. rsc.org In a documented example, bromine was added to a solution of crude cyclopentyl 2'-thienyl ketone in o-dichlorobenzene at room temperature. After stirring for an hour, the reaction mixture was concentrated under vacuum to yield an oily product of 99% pure 1-bromocyclopentyl 2'-thienyl ketone. rsc.org

A plausible synthetic scheme is outlined below:

Step 1: Formation of the Tertiary Alcohol Intermediate

Reaction of thiophene with n-butyllithium to form 2-lithiothiophene, followed by addition to cyclopentanone to yield (1-hydroxycyclopentyl)(thiophen-2-yl)methanone after acidic workup.

Reaction of thiophene with n-butyllithium to form 2-lithiothiophene, followed by addition to cyclopentanone to yield (1-hydroxycyclopentyl)(thiophen-2-yl)methanone after acidic workup.

Step 2: Bromination of the Tertiary Alcohol

Conversion of (1-hydroxycyclopentyl)(thiophen-2-yl)methanone to this compound using a suitable brominating agent.

Conversion of (1-hydroxycyclopentyl)(thiophen-2-yl)methanone to this compound using a suitable brominating agent.

The following table summarizes the key aspects of this synthetic approach:

| Step | Reactants | Reagents | Product | Key Considerations |

| 1 | Thiophene, Cyclopentanone | 1. n-Butyllithium 2. H₃O⁺ | (1-hydroxycyclopentyl)(thiophen-2-yl)methanone | Anhydrous conditions and low temperatures are crucial for the formation and reaction of the organolithium reagent. |

| 2 | (1-hydroxycyclopentyl)(thiophen-2-yl)methanone | Brominating agent (e.g., PBr₃, SOBr₂) | This compound | Choice of brominating agent is critical to avoid side reactions like elimination or rearrangement. |

Novel Approaches for Functional Group Interconversion

Functional group interconversion (FGI) represents a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, several novel FGI strategies can be envisioned to either improve upon existing methods or provide alternative synthetic routes.

One innovative approach involves the direct conversion of a secondary alcohol to an α-bromoketone in a one-pot reaction. For instance, a protocol utilizing ammonium (B1175870) bromide and Oxone® has been developed for the synthesis of α-bromoketones from secondary alcohols. rsc.org This reaction proceeds through two consecutive steps: the oxidation of the secondary alcohol to the corresponding ketone, followed by an oxidative bromination of the in-situ generated ketone. rsc.org While the precursor in the organolithium strategy is a tertiary alcohol, this methodology highlights the potential for tandem oxidation-bromination reactions, which could be adapted for the synthesis of the target molecule from a suitable precursor.

Another area of innovation lies in the methods for α-bromination of ketones. While traditional methods often employ molecular bromine, newer reagents and catalytic systems offer milder conditions and improved selectivity. The use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst is a common alternative for the α-bromination of ketones. scirp.org Ionic liquids have also been explored as recyclable reaction media for the preparation of α-bromoketones from ketones using NBS. scirp.org

Furthermore, the synthesis of α-bromoketones can be achieved through the oxidative transposition of vinyl halides. This method provides access to α-halo ketones, which are valuable synthetic intermediates. organic-chemistry.org Research has also focused on the direct conversion of olefins to α-bromo ketones using reagents such as o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide. organic-chemistry.org

These novel approaches to functional group interconversion offer a diverse toolbox for the synthesis of this compound and its analogues. The choice of method will depend on factors such as substrate compatibility, desired yield, and scalability.

The table below presents a summary of some functional group interconversions relevant to the synthesis of α-bromoketones:

| Transformation | Reagents/Conditions | Precursor | Product | Reference |

| Secondary Alcohol to α-Bromoketone | NH₄Br, Oxone® | Secondary Alcohol | α-Bromoketone | rsc.org |

| Ketone to α-Bromoketone | N-Bromosuccinimide (NBS) | Ketone | α-Bromoketone | scirp.org |

| Olefin to α-Bromo Ketone | o-Iodoxybenzoic acid (IBX), Tetraethylammonium bromide | Olefin | α-Bromo Ketone | organic-chemistry.org |

| Vinyl Halide to α-Halo Ketone | Hypervalent Iodine Reagent (e.g., HTIB) | Vinyl Halide | α-Halo Ketone | organic-chemistry.org |

Elucidation of Reactivity and Mechanistic Pathways of 1 Bromocyclopentyl 2 Thienyl Ketone

Nucleophilic Substitution Chemistry at the Alpha-Bromine Center

The bromine atom positioned alpha to the carbonyl group is a focal point for nucleophilic attack. The nature of this substitution can vary depending on the reaction conditions and the structure of the ketone.

SN1 vs. SN2 Mechanisms in Bromoketone Transformations

Nucleophilic substitution reactions at the alpha-carbon of (1-Bromocyclopentyl)-2-thienyl ketone can proceed through either an SN1 or SN2 mechanism, or a combination of both. The operative mechanism is determined by several factors, including the stability of the potential carbocation intermediate, the strength of the nucleophile, and the solvent. masterorganicchemistry.comyoutube.compressbooks.pub

SN1 Mechanism: This two-step pathway involves the initial, slow departure of the bromide ion to form a carbocation intermediate. youtube.comreddit.comyoutube.com This intermediate is then rapidly attacked by a nucleophile. youtube.com The alpha-carbon in this compound is tertiary, which would typically favor an SN1 mechanism due to the relative stability of the resulting tertiary carbocation. masterorganicchemistry.comyoutube.com Resonance stabilization from the adjacent carbonyl and thienyl groups could further enhance the stability of this intermediate.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the alpha-carbon at the same time as the bromide ion leaves. masterorganicchemistry.comlibretexts.org This "backside attack" leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com For an SN2 reaction to be favorable, the nucleophile must have unhindered access to the electrophilic carbon. masterorganicchemistry.commasterorganicchemistry.com Strong nucleophiles are typically required for SN2 reactions. pressbooks.pub

The competition between SN1 and SN2 pathways is a critical consideration in predicting the outcome of reactions involving this bromoketone.

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, involves a carbocation intermediate. youtube.comreddit.com | One step, concerted reaction. masterorganicchemistry.com |

| Stereochemistry | Racemization of the stereocenter. | Inversion of the stereocenter. masterorganicchemistry.com |

| Substrate | Favored by tertiary > secondary > primary substrates. masterorganicchemistry.comyoutube.com | Favored by primary > secondary > tertiary substrates. masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles are effective. youtube.com | Strong nucleophiles are required. pressbooks.pub |

| Solvent | Favored by polar protic solvents. youtube.com | Favored by polar aprotic solvents. pressbooks.pub |

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic factors significantly influence the reactivity of the alpha-bromine center in this compound.

Steric Hindrance: The cyclopentyl ring presents a degree of steric bulk around the alpha-carbon. This hindrance can impede the backside attack required for an SN2 reaction, potentially favoring an SN1 pathway where the leaving group departs before the nucleophile attacks. masterorganicchemistry.comlibretexts.org The size of the incoming nucleophile also plays a crucial role; bulkier nucleophiles will experience greater steric hindrance. nih.govnih.gov

Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group makes the alpha-carbon more electrophilic and thus more susceptible to nucleophilic attack. pressbooks.pub The thienyl group, an aromatic heterocycle, can also influence the electronic environment. The sulfur atom in the thiophene (B33073) ring can participate in resonance, potentially stabilizing a carbocation intermediate in an SN1-type process. Conversely, the inductive effect of the electronegative sulfur atom can also play a role. The acidity of the α-hydrogen is increased due to the presence of two electron-withdrawing groups (carbonyl and halide). wikipedia.org

Rearrangement Processes Initiated by the Alpha-Bromoketone Moiety

The presence of the alpha-bromoketone functionality makes this compound susceptible to various rearrangement reactions, often leading to the formation of new ring structures.

Skeletal Rearrangements Leading to Ring Expansion (e.g., Formation of Cyclohexanone (B45756) Derivatives)

A notable reaction of α-haloketones is the Favorskii rearrangement, which can lead to ring contraction or, in the case of cyclic α-haloketones, potentially ring expansion under certain conditions. wikipedia.orgnih.gov While the classic Favorskii rearrangement of cyclic α-haloketones typically results in ring contraction, related rearrangements can lead to ring expansion. For example, treatment of a cyclic α-bromoketone with a base can lead to the formation of a cyclopropanone (B1606653) intermediate, which can then undergo ring opening to yield a ring-expanded product. In the context of this compound, a rearrangement could potentially lead to a cyclohexanone derivative. This type of transformation is valuable for synthesizing larger ring systems from more readily available smaller rings. organic-chemistry.org Other types of rearrangements, such as the Tiffeneau-Demjanov and Pinacol rearrangements, also facilitate ring expansion. libretexts.org

Investigation of Carbocationic Intermediates in Rearrangement Pathways

Many rearrangement reactions, particularly those that proceed under acidic conditions or involve the formation of a carbocation, are relevant to the chemistry of this compound. The initial formation of a carbocation at the alpha-position following the departure of the bromide ion can trigger a cascade of events. researchgate.net This highly reactive intermediate can undergo 1,2-alkyl shifts, where an alkyl group from an adjacent carbon migrates to the carbocationic center. masterorganicchemistry.com In the case of this compound, this could involve the migration of a carbon atom from the cyclopentyl ring, leading to a ring-expanded cyclohexyl carbocation. The stability of the resulting carbocation is a key driving force for such rearrangements. masterorganicchemistry.com Computational studies are often employed to investigate the potential energy surfaces of these carbocationic rearrangements and to predict the most likely products. researchgate.net

Catalytic Approaches to Facilitate Stereoselective Rearrangements

Achieving stereoselectivity in rearrangement reactions is a significant goal in organic synthesis. For α-bromoketones, various catalytic methods have been developed to control the stereochemical outcome of these transformations. The use of chiral catalysts can create a chiral environment around the substrate, influencing the transition state of the rearrangement and favoring the formation of one enantiomer or diastereomer over the other.

For instance, chiral Lewis acids or organocatalysts can be employed to promote stereoselective rearrangements. organic-chemistry.org While specific catalytic stereoselective rearrangements for this compound are not extensively documented, the principles from related systems can be applied. For example, catalytic asymmetric methods have been developed for the cross-coupling of α-haloketones, which proceed through stereoconvergent pathways. nih.gov These approaches often utilize chiral ligands in combination with a metal catalyst to control the stereochemistry of the product.

Reactions at the Ketone Carbonyl Group

The carbonyl group in this compound is a primary site for chemical transformations, undergoing reactions typical of ketones. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

Nucleophilic addition is a fundamental reaction of the carbonyl group, where the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This reaction can be either reversible or irreversible, depending on the nucleophile's basicity. masterorganicchemistry.com

Hydride Reductions: The ketone functionality can be readily reduced to a secondary alcohol. This is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄). chadsprep.comucalgary.calibretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is subsequently protonated during an acidic workup to yield (1-bromocyclopentyl)(thiophen-2-yl)methanol. ucalgary.ca Due to the planar nature of the ketone, the hydride can attack from either face, potentially leading to a racemic mixture of the alcohol product unless chiral reagents or catalysts are employed.

Organometallic Additions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), provides a powerful method for forming new carbon-carbon bonds. youtube.com Reaction of this compound with these strong nucleophiles would lead to the formation of a tertiary alcohol after an aqueous workup. The R-group from the organometallic compound adds to the carbonyl carbon, further functionalizing the molecule.

Other Nucleophilic Additions: Other nucleophiles can also add to the carbonyl group. For instance, a patent describes the reaction of crude 1-Bromocyclopentyl 2'-thienyl ketone with ethylamine. google.comgoogle.com In this process, the amine acts as a nucleophile, attacking the carbonyl carbon to ultimately form 1-Hydroxycyclopentyl 2'-thienyl N-ethyl ketimine after rearrangement and loss of HBr, showcasing the compound's utility as an intermediate in synthesizing more complex nitrogen-containing structures. google.comgoogle.com

Table 1: Examples of Nucleophilic Addition Reactions on this compound This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|

Derivatization for Spectroscopic Analysis or Further Transformation (e.g., Oxime, Hydrazone Formation)

Derivatization of the carbonyl group is a common strategy for both structural confirmation and as a means to facilitate further chemical transformations. The formation of imine-type derivatives, such as oximes and hydrazones, is a cornerstone of this approach. nih.govyoutube.com

Oxime and Hydrazone Formation: These reactions involve the condensation of the ketone with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives (e.g., 2,4-dinitrophenylhydrazine), respectively. nih.govyoutube.com The reaction proceeds via nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime or hydrazone. nih.gov These derivatives are often crystalline solids with sharp melting points, which historically aided in the identification and purification of liquid ketones. Because this compound is unsymmetrical, it can form two geometric isomers (E/Z) of the corresponding oxime or hydrazone. khanacademy.org

These derivatives are not merely for characterization. Hydrazones can be used in the Wolff-Kishner reduction to deoxygenate the carbonyl group completely to a methylene (B1212753) group (CH₂). Furthermore, the conversion of ketones to their N-tosylhydrazones is a modern strategy that enables their use in transition-metal-catalyzed cross-coupling reactions, where the tosylhydrazone serves as a carbene precursor. nih.gov

Table 2: Common Derivatization Reactions of Ketones This table is interactive and can be sorted by clicking on the column headers.

| Derivative | Reagent | Functional Group Formed | Purpose / Further Reaction |

|---|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH | Characterization, Beckmann rearrangement. youtube.com |

| Hydrazone | Hydrazine (N₂H₄) | C=N-NH₂ | Characterization, Wolff-Kishner reduction. youtube.com |

| Phenylhydrazone | Phenylhydrazine | C=N-NHPh | Characterization. |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine (DNPH) | C=N-NH-(C₆H₃(NO₂)₂) | Characterization (forms colored precipitates). |

| Semicarbazone | Semicarbazide | C=N-NH-C(O)NH₂ | Characterization. |

| N-Tosylhydrazone | Tosylhydrazine | C=N-NH-Ts | Substrate for cross-coupling reactions. nih.gov |

Transformations Involving the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic system that readily participates in a variety of reactions, most notably electrophilic aromatic substitution. pearson.com The presence of the deactivating acyl group at the 2-position significantly influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene, which is generally more reactive than benzene. pearson.com However, the electron-withdrawing nature of the 2-acyl group deactivates the thiophene ring towards electrophilic attack. This deactivation is a result of the inductive and resonance effects of the carbonyl group, which reduce the electron density of the ring.

The directing effect of the 2-acyl group channels incoming electrophiles primarily to the 5-position, with minor substitution occurring at the 4-position. Attack at the 3-position is strongly disfavored. This regioselectivity arises from the relative stability of the cationic sigma-complex (or Wheland intermediate) formed during the reaction. libretexts.orglibretexts.org Resonance structures show that the positive charge in the intermediate is better delocalized when the electrophile adds to the 5- or 4-positions compared to the 3-position.

Potential EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the thiophene ring, likely at the 5-position, using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, which is expected to occur at the 5-position.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivated ring may require harsh conditions which could lead to side reactions.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution on 2-Acylthiophenes This table is interactive and can be sorted by clicking on the column headers.

| Reaction | Reagent(s) | Major Product Position | Minor Product Position |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid or NBS | 5-bromo | 4-bromo |

| Chlorination | Cl₂ or NCS | 5-chloro | 4-chloro |

| Nitration | HNO₃ / H₂SO₄ | 5-nitro | 4-nitro |

| Acylation | RCOCl / AlCl₃ | 5-acyl | 4-acyl |

Metal-Catalyzed Cross-Coupling Reactions at Thienyl Positions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C and C-heteroatom bonds. mdpi-res.comresearchgate.net The thiophene moiety of this compound can serve as a scaffold for such transformations.

These reactions could be performed via C-H activation, directly coupling at an unfunctionalized C-H bond on the thiophene ring. The most likely position for direct C-H functionalization would be the electronically favored and sterically accessible 5-position.

Alternatively, and more conventionally, the thiophene ring can first be halogenated (as described in 3.4.1), typically at the 5-position. The resulting 5-halo-2-thienyl ketone would be an excellent substrate for a variety of well-established cross-coupling protocols:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a new C-C bond.

Stille Coupling: Coupling with an organostannane reagent (R-SnBu₃) using a palladium catalyst.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene at the thiophene ring.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.

The choice of catalyst and reaction conditions would be crucial to avoid potential side reactions involving the α-bromo substituent on the cyclopentyl ring.

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions on a 5-Halo-Substituted Thiophene Moiety This table is interactive and can be sorted by clicking on the column headers.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid / ester | Pd(0) catalyst + Base | C-C (Aryl, Alkyl) |

| Stille | Organostannane | Pd(0) catalyst | C-C (Aryl, Vinyl) |

| Heck | Alkene | Pd(0) catalyst + Base | C-C (Alkenyl) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) salt + Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine / Amide | Pd(0) catalyst + Base | C-N |

| Negishi | Organozinc | Pd(0) or Ni(0) catalyst | C-C (Aryl, Alkyl) |

Strategic Applications As a Building Block in Advanced Organic Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The primary strategic application of (1-bromocyclopentyl)-2-thienyl ketone lies in its role as a key building block for the synthesis of pharmacologically active molecules. Its utility is most prominently demonstrated in the multi-step synthesis of arylcyclohexylamines, a class of compounds known for their anesthetic and analgesic properties.

The synthesis begins with the amination of this compound. This step involves a reaction with a primary amine, typically ethylamine, which acts as a nucleophile. google.comgoogle.com The ethylamine displaces the bromide ion and subsequently reacts with the ketone's carbonyl group. This process does not lead to a simple α-amino ketone directly but instead forms an intermediate known as an α-hydroxy ketimine. Specifically, the reaction with ethylamine yields 1-hydroxycyclopentyl 2'-thienyl N-ethyl ketimine. google.comgoogleapis.com This transformation is a crucial setup for the subsequent rearrangement step. The reaction is typically carried out at low temperatures to control reactivity. google.comgoogleapis.com

| Reactant | Reagent | Product | Solvent | Conditions | Purity/Yield | Reference |

| This compound | Ethylamine | 1-Hydroxycyclopentyl 2'-thienyl N-ethyl ketimine | o-Dichlorobenzene | ~0°C, then warm to room temp. | 96% pure (GC, area %) | google.comgoogleapis.com |

The intermediate α-hydroxy imine, 1-hydroxycyclopentyl 2'-thienyl N-ethyl ketimine, is then subjected to a thermal rearrangement to form the final α-amino ketone structure of Tiletamine (B1682376). evitachem.comgoogle.comgoogle.com This type of reaction is a known pathway for converting α-hydroxyimines into α-aminoketones. nih.govd-nb.inforesearchgate.netnih.govsemanticscholar.org The rearrangement involves a 1,2-shift of an alkyl group from the carbon bearing the hydroxyl group to the adjacent imine carbon. In this specific case, a carbon from the cyclopentyl ring migrates, leading to a ring expansion and the formation of the cyclohexanone (B45756) ring characteristic of Tiletamine. evitachem.com The process is typically achieved by heating the reaction mixture in a high-boiling solvent. google.com

| Starting Material | Product | Solvent | Conditions | Purity/Yield | Reference |

| 1-Hydroxycyclopentyl 2'-thienyl N-ethyl ketimine | Tiletamine free base | o-Dichlorobenzene | Reflux (~180°C) for 1.5 hours | 90% pure (GC, area %) | google.com |

The synthesized Tiletamine free base is often converted into an acid addition salt to improve its stability and solubility, particularly for pharmaceutical applications. evitachem.com The most common salt form is Tiletamine hydrochloride. nih.govgoogle.comchemicalbook.com This is achieved by treating a solution of the Tiletamine free base with an acid, such as hydrogen chloride gas. google.com The reaction is typically performed in a non-polar solvent to facilitate the precipitation of the crystalline salt. google.comgoogleapis.com

| Reactant | Reagent | Product | Solvent | Conditions | Reference |

| Tiletamine free base | Hydrogen chloride (gas) | Tiletamine hydrochloride | di-n-butyl ether | ~2-5°C | google.comgoogleapis.com |

The synthesis of α-amino ketones, such as Tiletamine, presents opportunities for stereochemical control, as the α-carbon bearing the amino group is a stereocenter. nih.gov While the traditional synthesis of Tiletamine produces a racemic mixture, modern synthetic methods offer pathways to enantioselective synthesis of chiral α-amino ketones. nih.govresearchgate.net Techniques such as transition-metal-catalyzed asymmetric additions to imines are powerful methods for generating stereocenters with high optical purity. nih.gov For instance, palladium-catalyzed asymmetric arylation of α-keto imines has been developed to produce chiral α-amino ketones. nih.gov Although not specifically detailed for the Tiletamine synthesis from this compound in the provided literature, these principles are broadly applicable. Controlling the stereochemistry is pharmacologically significant, as different enantiomers of a drug can exhibit different biological activities and potencies. evitachem.com

The synthetic strategies used to produce Tiletamine from this compound also serve as a blueprint for the development of novel analogues inspired by Ketamine, another arylcyclohexylamine anesthetic. wikipedia.orgdrugbank.comnih.govnih.gov Ketamine and its analogues are subjects of intense research due to their wide range of pharmacological effects, including potential applications as anti-inflammatory and antidepressant agents. nih.govnih.govmdpi.com

The thermal rearrangement of alicyclic α-hydroxyimines to α-aminoketones is a key reaction in this field. nih.govnih.gov By varying the starting α-bromo ketone and the primary amine, a library of new compounds can be generated. nih.govmdpi.com For example, using different substituted thienyl or phenyl ketones and various primary amines (aliphatic or aromatic) allows for the synthesis of a diverse range of Tiletamine and Ketamine analogues. nih.gov Researchers have synthesized series of these analogues to explore their structure-activity relationships, aiming to develop new therapeutic agents with improved properties. nih.govnih.govhkmj.org The emergence of new psychoactive substances that are analogues of ketamine underscores the accessibility of these synthetic routes. hkmj.orghkmj.org

Broader Utility in Thiophene-Containing Pharmaceutical Targets

The thiophene (B33073) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its presence is valued for its bioisosteric relationship with the benzene ring, offering similar aromatic properties while often improving physicochemical characteristics like solubility and metabolic stability. nih.gov Thiophene derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. nih.govijprajournal.com

This compound serves as a key intermediate for introducing both a thienyl moiety and a functionalized cyclopentyl group into more complex molecules. This dual functionality makes it a valuable precursor in the synthesis of novel pharmaceutical candidates. The thiophene portion can interact with biological targets, while the bromocyclopentyl ketone part provides a reactive handle for constructing the rest of the molecular framework, enabling the development of new therapeutic agents that leverage the proven benefits of the thiophene core. nih.gov

Versatile Building Block in Complex Molecular Architecture

This compound is a highly versatile building block in organic synthesis, primarily due to its bifunctional nature. lifechemicals.comcymitquimica.comresearchgate.netchemrxiv.org It possesses two key reactive sites: the electrophilic carbonyl group of the ketone and the carbon-bromine bond on the adjacent cyclopentyl ring. This arrangement allows for a wide range of chemical transformations, making it an ideal starting material for the construction of intricate and sterically demanding molecular structures.

Introduction of Halogenated Cyclopentyl Moieties

The compound is an effective reagent for introducing the 1-bromocyclopentyl group into a target molecule. The bromine atom is positioned at the alpha-carbon relative to the ketone's carbonyl group, which activates the C-Br bond towards nucleophilic substitution. This structural feature facilitates reactions where the thienyl ketone unit is attached to another molecular scaffold via the cyclopentyl ring, providing a pathway to novel structures incorporating this halogenated carbocyclic system. A patent describes the synthesis of this compound by the direct bromination of its precursor, cyclopentyl 2-thienyl ketone, highlighting its role as a reactive intermediate. google.comgoogle.com

Precursor for Quaternary Carbon Center Construction

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. nih.govcaltech.educhemrxiv.orgchemrxiv.org These motifs are prevalent in many biologically active natural products. nih.gov this compound is a valuable precursor for creating such structures. The carbon atom bearing the bromine atom is a tertiary center. In a nucleophilic substitution reaction, where a carbon-based nucleophile displaces the bromide, this tertiary center is converted into a quaternary carbon. nih.gov This transformation provides a direct route to complex molecules featuring a spirocyclic junction at the cyclopentyl ring, a structural feature of growing interest in medicinal chemistry. chemrxiv.orgchemrxiv.orgrsc.org

Table 1: Key Reactions in Quaternary Carbon Construction

| Reaction Type | Description | Role of this compound |

|---|---|---|

| Nucleophilic Substitution | Displacement of the bromide by a carbon nucleophile (e.g., organocuprates, enolates). | The electrophilic substrate containing the tertiary carbon to be converted. |

Application in Polycyclic and Spirocyclic Compound Synthesis

The dual reactivity of this compound makes it particularly suitable for synthesizing polycyclic and spirocyclic frameworks. researchgate.net Spirocycles, which contain two rings connected by a single common atom, are increasingly recognized as important structural motifs in drug design. nih.govbeilstein-journals.orgresearchgate.netmdpi.com

The synthesis of spirocyclic compounds can be achieved through intramolecular reactions. researchgate.net For instance, the thiophene ring can be modified to include a nucleophilic side chain, which can then displace the bromide on the cyclopentyl ring, forming a new ring and creating a spirocyclic system centered at the C1 position of the cyclopentyl group. Alternatively, the ketone can undergo reactions to form a ring that is spiro-fused to the cyclopentyl moiety. researchgate.net This approach offers an efficient pathway to complex, three-dimensional molecules from a relatively simple starting material. nih.govmdpi.com

Potential for Materials Science Applications

Beyond its applications in medicinal chemistry, the structural features of this compound suggest potential utility in the field of materials science. The thiophene unit is a fundamental component in many advanced organic materials. researchgate.net

Integration into Organic Electronic Materials

Thiophene-based polymers, such as polythiophene, are among the most studied classes of conducting polymers due to their excellent electronic and optical properties. researchgate.netuwaterloo.cadntb.gov.ua These materials are key components in a variety of organic electronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.net

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel thiophene-based polymers. uwaterloo.ca The reactive sites—the bromine atom and the ketone—allow for its incorporation into a polymer backbone through various polymerization techniques. The bulky, non-planar bromocyclopentyl group could be used to tune the solid-state packing and morphology of the resulting polymer, which are critical factors in determining the performance of organic electronic devices. By modifying the polymer's structure in this way, it may be possible to influence properties such as solubility, charge carrier mobility, and thin-film formation.

Table 2: Potential Roles in Organic Electronics

| Application Area | Potential Function of the Compound | Desired Outcome |

|---|---|---|

| Conducting Polymers | Functionalized monomer | Modified polymer solubility and morphology. |

| Organic Semiconductors | Building block for small molecule semiconductors | Tuned solid-state packing and charge transport properties. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopentyl 2-thienyl ketone |

| Thiophene |

Advanced Polymer Chemistry Through Functionalization

The structure of this compound presents a compelling precursor for the functionalization of polymers, particularly in the realm of conductive polymers like polythiophenes. The strategic placement of the bromine atom on the cyclopentyl ring allows this entire ketone moiety to be grafted onto a polymer backbone, thereby introducing new chemical and physical properties. This approach is primarily realized through post-polymerization modification, a powerful technique for tailoring the characteristics of existing polymers.

One of the most analogous and well-documented strategies that provides a framework for understanding the potential of this compound is the post-polymerization functionalization of poly(3-bromoalkylthiophene)s. In this established method, a pre-synthesized polythiophene with bromoalkyl side chains serves as a scaffold. The bromine atoms on these side chains act as reactive handles for nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups.

By analogy, a polythiophene backbone containing, for example, hydroxyl or amino side chains could be reacted with this compound. The nucleophilic hydroxyl or amino group would displace the bromine atom on the cyclopentyl ring, forming a stable ether or amine linkage, respectively. This reaction covalently bonds the cyclopentyl-2-thienyl ketone group as a pendant side chain to the polythiophene.

The introduction of the this compound moiety as a side chain is anticipated to significantly influence the properties of the parent polymer. The bulky nature of the cyclopentyl ketone group can introduce steric hindrance along the polymer backbone. This steric bulk can disrupt the planarity of the polythiophene chains, which in turn affects the polymer's ability to self-assemble and form well-ordered crystalline structures. Research on polythiophenes with other bulky side chains has shown that such steric effects can decrease crystallinity and alter the electronic properties of the material. For instance, methyl-branched side chains on polythiophene have been shown to suppress chain mobility and crystallization. ntu.edu.tw

The ketone functional group within the attached moiety also introduces a polar element to the polymer side chains. This can alter the polymer's solubility, surface energy, and interactions with other materials. Furthermore, the carbonyl group of the ketone offers a site for further chemical modifications, opening possibilities for creating even more complex and multifunctional polymer systems. The incorporation of heteroaromatic rings, such as thiophene, into the side chains of polymers has been shown to improve their characteristics and solubility. nih.gov

The table below outlines the potential effects of functionalizing a polythiophene with this compound, based on established principles of polymer chemistry and materials science.

| Property | Expected Change after Functionalization | Rationale |

| Solubility | Increase in polar organic solvents | Introduction of the polar ketone group. |

| Crystallinity | Decrease | Steric hindrance from the bulky cyclopentyl ketone side chains disrupting interchain packing. ntu.edu.twresearchgate.net |

| Electronic Properties | Altered absorption and emission spectra | Changes in polymer conformation and electronic structure due to side chain interactions. |

| Thermal Stability | Potentially enhanced | Incorporation of rigid cyclic and aromatic structures can increase thermal stability. nih.gov |

| Further Reactivity | Enabled | The ketone carbonyl group provides a reactive site for subsequent chemical modifications. |

It is important to note that the degree of functionalization would be a critical parameter to control. A low degree of functionalization might introduce desired properties without significantly disrupting the inherent conductivity of the polythiophene backbone. Conversely, a high degree of functionalization could lead to a more amorphous material with potentially insulating properties, which could be desirable for other applications such as dielectric materials.

Computational and Theoretical Studies of 1 Bromocyclopentyl 2 Thienyl Ketone and Its Transformations

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic properties that govern the behavior of a molecule. These calculations provide insights into electron distribution, orbital energies, and molecular geometry, all of which are critical for predicting chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For (1-Bromocyclopentyl)-2-thienyl ketone, DFT calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to accurately model the electronic structure.

The calculation would optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Key structural parameters that would be determined include the C-Br bond length, the C=O bond length of the ketone, and the relative orientation of the cyclopentyl and thienyl rings. The resulting optimized geometry is crucial for subsequent analyses, such as frequency calculations to confirm it is a true minimum on the potential energy surface and for understanding steric and electronic effects within the molecule.

Table 1: Predicted Ground State Geometrical Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.95 - 2.05 |

| C=O Bond Length | ~1.21 - 1.23 |

| C-C (Ketone-Cyclopentyl) | ~1.52 - 1.56 |

| C-C (Ketone-Thienyl) | ~1.47 - 1.51 |

| Dihedral Angle (Cyclopentyl-C-C=O) | Varies with conformation |

| Dihedral Angle (Thienyl-C-C=O) | Varies with conformation |

Note: The values in this table are hypothetical and represent typical ranges for such bonds and angles. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.govlibretexts.org For this compound, FMO analysis can predict its behavior as either a nucleophile or an electrophile.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile (electron donor). youtube.com In this ketone, the HOMO is likely to have significant contributions from the non-bonding lone pair electrons on the oxygen and sulfur atoms, as well as the π-system of the thiophene (B33073) ring.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the innermost orbital without electrons and relates to the molecule's capacity to act as an electrophile (electron acceptor). youtube.com The LUMO of this compound is expected to be localized on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. cureffi.org

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov The spatial distribution of these orbitals reveals the most probable sites for nucleophilic or electrophilic attack. For instance, a nucleophile would preferentially attack the carbon atom of the carbonyl group, which corresponds to the largest lobe of the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 to -7.5 | Nucleophilic character |

| LUMO | -1.0 to -2.0 | Electrophilic character |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicator of kinetic stability |

Note: These energy values are illustrative and would be determined by quantum chemical calculations.

Mechanistic Investigations through Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction pathway. This modeling provides valuable information on the feasibility and energetics of proposed mechanistic steps.

The bromine atom on the cyclopentyl ring is a leaving group, making this compound susceptible to nucleophilic substitution reactions. Computational modeling can be employed to distinguish between different possible substitution mechanisms, such as SN1 and SN2 pathways. By calculating the activation energies for each pathway, the predominant mechanism under specific reaction conditions can be predicted. For example, the formation of a tertiary carbocation on the cyclopentyl ring upon departure of the bromide ion would be a key intermediate in a potential SN1-type mechanism.

Alpha-haloketones like this compound can potentially undergo rearrangement reactions, analogous to the well-known Pinacol rearrangement. masterorganicchemistry.compku.edu.cnresearchgate.net In a classic Pinacol rearrangement, a 1,2-diol rearranges to a ketone or aldehyde under acidic conditions. masterorganicchemistry.com A related process, the semipinacol rearrangement, can be initiated from substrates like α-haloketones. researchgate.netnih.gov

Computational studies can model the mechanism of such a rearrangement. For this compound, a Lewis acid could coordinate to the carbonyl oxygen, facilitating the migration of one of the cyclopentyl carbon atoms to the carbonyl carbon, with the concurrent or subsequent expulsion of the bromide ion. This would result in a ring-expanded or rearranged product. Transition state calculations would be crucial to determine the activation energy barrier for this rearrangement and to predict the regioselectivity of the migrating group. The migratory aptitude of different groups can also be computationally assessed. pku.edu.cnpku.edu.cn

Table 3: Hypothetical Energy Profile for a Pinacol-type Rearrangement

| Species | Relative Energy (kcal/mol) |

| Reactant this compound + Lewis Acid | 0 |

| Transition State | +15 to +25 |

| Intermediate (if any) | +5 to +10 |

| Product (Rearranged Ketone) | -10 to -20 |

Note: These are hypothetical energy values to illustrate the expected energy profile of such a reaction.

Conformational Analysis and Stereochemical Prediction

The cyclopentyl ring in this compound is not planar and can adopt several conformations, such as the envelope and half-chair forms. biomedres.us Computational conformational analysis can identify the most stable conformers and the energy barriers for interconversion between them. This is important as the reactivity and stereochemical outcome of reactions can be influenced by the predominant conformation of the starting material. For instance, the accessibility of the electrophilic carbonyl carbon to an incoming nucleophile may differ between various conformers. Furthermore, if the rearrangement reactions are stereospecific, computational modeling can predict the stereochemistry of the product based on the conformation of the transition state.

Potential for Stereoisomerism and Diastereoselectivity

This compound possesses a chiral center at the C1 position of the cyclopentyl ring, the carbon atom to which both the bromo and the 2-thienyl ketone groups are attached. The presence of this single stereocenter means that the molecule can exist as a pair of enantiomers, (R)-(1-bromocyclopentyl)-2-thienyl ketone and (S)-(1-bromocyclopentyl)-2-thienyl ketone. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

In reactions involving the formation of this chiral center, or in reactions of the ketone itself, the potential for diastereoselectivity arises if another chiral center is introduced or is already present in the reacting partner. For instance, the reduction of the ketone carbonyl group to a hydroxyl group would create a second chiral center. The two chiral centers would result in the formation of diastereomers (RR/SS and RS/SR pairs). The relative energies of the diastereomeric transition states would determine the product distribution.

Computational modeling, such as Density Functional Theory (DFT) calculations, could predict the more stable diastereomer by calculating the energies of the possible transition states leading to each product. Such studies on related chiral ketones have shown that the steric and electronic effects of the substituents on the ring and the incoming reagent dictate the facial selectivity of the attack on the carbonyl group. In the case of this compound, the bulky bromine atom and the 2-thienyl group would create a sterically hindered environment, influencing the approach of reagents.

Influence of Substituents on Molecular Conformation

The conformation of this compound is primarily determined by the puckering of the cyclopentyl ring and the orientation of the 2-thienyl ketone and bromo substituents. Cyclopentane (B165970) itself is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist forms, which help to relieve torsional strain. maricopa.edu

The presence of bulky substituents, such as the bromo and 2-thienyl ketone groups at the C1 position, will have a significant impact on the preferred conformation of the cyclopentyl ring. These substituents will likely favor a conformation that minimizes steric hindrance. Computational studies on substituted cyclopentanes and cyclohexanones have demonstrated that bulky groups tend to occupy positions that reduce unfavorable 1,3-diaxial-like interactions. maricopa.eduacs.org

In this compound, it is expected that the molecule will adopt a conformation where the large 2-thienyl ketone group and the bromine atom are in pseudo-equatorial positions to minimize steric clashes. The orientation of the 2-thienyl ring relative to the carbonyl group is another conformational variable, influenced by the electronic interaction between the thiophene ring and the ketone.

Table 1: Predicted Conformational Preferences

| Conformer | Substituent Positions | Relative Energy (Predicted) |

|---|---|---|

| 1 | Bromo (pseudo-equatorial), Thienyl ketone (pseudo-equatorial) | Lowest |

| 2 | Bromo (pseudo-axial), Thienyl ketone (pseudo-equatorial) | Higher |

| 3 | Bromo (pseudo-equatorial), Thienyl ketone (pseudo-axial) | Higher |

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can provide valuable predictions of spectroscopic data, which can aid in the characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts through computational modeling is a standard technique. For this compound, the chemical shifts would be influenced by the electronegativity of the bromine and oxygen atoms, the aromaticity of the thiophene ring, and the conformation of the cyclopentyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 195-205 | Typical range for a ketone, deshielded by the electronegative oxygen. |

| C1 (Cyclopentyl) | 60-70 | Deshielded by the attached bromine and carbonyl group. |

| C2/C5 (Cyclopentyl) | 30-40 | Methylene (B1212753) carbons adjacent to the substituted carbon. |

| C3/C4 (Cyclopentyl) | 20-30 | Methylene carbons further from the substituents. |

| C2' (Thienyl) | 140-145 | Carbon adjacent to the sulfur atom and attached to the carbonyl. |